Home > Products > Screening Compounds P59681 > (R)-Pramipexole-d3 Dihydrochloride
(R)-Pramipexole-d3 Dihydrochloride - 1330277-55-8

(R)-Pramipexole-d3 Dihydrochloride

Catalog Number: EVT-1440997
CAS Number: 1330277-55-8
Molecular Formula: C10H17N3S
Molecular Weight: 214.345
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-Pramipexole-d3 dihydrochloride is a deuterated form of pramipexole, a medication primarily used in the treatment of Parkinson's disease and restless legs syndrome. It acts as a selective agonist for dopamine receptors, particularly the D2 and D3 subtypes. The introduction of deuterium in the compound enhances its pharmacokinetic properties, potentially improving its efficacy and reducing side effects. This compound is classified under the category of dopamine receptor agonists and is significant in both therapeutic applications and research settings.

Source and Classification

(R)-Pramipexole-d3 dihydrochloride is derived from pramipexole, which has been extensively studied and approved for clinical use. The classification of this compound falls under synthetic organic compounds, specifically aminobenzothiazoles, which are characterized by their dual amine and thiazole functionalities. The deuterated version serves as a valuable tool in pharmacokinetic studies due to its distinct mass properties, allowing for precise tracking in biological systems.

Synthesis Analysis

The synthesis of (R)-pramipexole-d3 dihydrochloride involves several key steps:

  1. Starting Materials: The synthesis typically begins with (S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide.
  2. Deuteration Process: The incorporation of deuterium can be achieved through specific reactions that replace hydrogen atoms with deuterium, often utilizing deuterated solvents or reagents.
  3. Isolation and Purification: After synthesis, the compound can be purified via recrystallization from suitable solvents such as methanol or ethanol, ensuring high optical purity and minimal racemization during the process .
Molecular Structure Analysis

The molecular structure of (R)-pramipexole-d3 dihydrochloride can be represented as follows:

  • Molecular Formula: C₁₂H₁₅D₃N₃S·2HCl
  • Molecular Weight: Varies slightly due to deuteration but typically around 265.25 g/mol.

The structure features a tetrahydrobenzothiazole ring with an amine group that contributes to its activity at dopamine receptors. The presence of deuterium alters the vibrational frequencies of the molecule, which can be advantageous in certain analytical techniques such as nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

(R)-Pramipexole-d3 dihydrochloride undergoes various chemical reactions typical for amine-containing compounds:

  1. Acid-Base Reactions: As a basic amine, it can react with acids to form stable salts, such as the dihydrochloride salt.
  2. Substitution Reactions: The nitrogen atoms in the structure can participate in nucleophilic substitution reactions, which are essential for further functionalization.
  3. Degradation Pathways: Studies have shown that pramipexole can degrade under certain conditions, leading to impurities that may affect its efficacy .

These reactions are crucial for understanding both the stability and reactivity of the compound in biological systems.

Mechanism of Action

(R)-Pramipexole-d3 dihydrochloride functions primarily as a dopamine D2/D3 receptor agonist. Its mechanism involves:

  1. Receptor Binding: The compound binds selectively to dopamine receptors in the central nervous system.
  2. Activation: Upon binding, it activates these receptors, mimicking the action of dopamine, which is often deficient in Parkinson's disease patients.
  3. Physiological Effects: This activation leads to improved motor control and alleviation of symptoms associated with dopamine deficiency .

The pharmacological profile of (R)-pramipexole-d3 indicates a lower affinity for dopamine receptors compared to its counterpart (S)-pramipexole, which may allow for higher dosing without significant side effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-pramipexole-d3 dihydrochloride include:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Stability: Generally stable under recommended storage conditions but sensitive to light and moisture.

These properties are essential for formulation development and ensuring consistent performance in therapeutic applications.

Applications

(R)-Pramipexole-d3 dihydrochloride has several scientific uses:

  1. Pharmacokinetic Studies: Its deuterated nature allows researchers to track its metabolism and distribution within biological systems more accurately.
  2. Drug Development: Used in developing new formulations or analogs with improved therapeutic profiles.
  3. Clinical Research: Investigated for potential applications beyond Parkinson's disease, including neuroprotective effects in other neurodegenerative disorders .
Chemical and Pharmacological Profile of (R)-Pramipexole-d3 Dihydrochloride

Structural Characteristics and Stereochemical Specificity

(R)-Pramipexole-d3 Dihydrochloride is a deuterated isotopologue of the non-ergoline dopamine agonist pramipexole, chemically designated as (R)-4,5,6,7-Tetrahydro-N⁶-(propyl-d₃)-2,6-benzothiazolediamine Dihydrochloride (Molecular Formula: C₁₀H₁₄D₃N₃S·2HCl; Molecular Weight: 287.27 g/mol) [1] [5]. The core structure comprises a benzothiazole ring fused to a partially saturated cyclohexane scaffold, with a chiral center at the C6 position of the tetrahydrobenzothiazole system. The (R)-enantiomer configuration is stereochemically distinct from the (S)-enantiomer (therapeutically active form), conferring differential receptor interaction profiles [8]. Deuterium atoms replace all three hydrogens at the terminal methyl group of the N⁶-propyl chain (–CD₂–CD₂–CD₃), introducing isotopic mass without altering electronic properties [1]. This modification creates a distinct molecular signature for tracer applications while preserving the parent compound's steric and conformational features.

Synthesis and Deuterium Labeling Methodologies

The synthesis of (R)-Pramipexole-d3 Dihydrochloride follows a chiral-selective pathway, typically starting from the non-deuterated (R)-pramipexole precursor. Key steps involve:

  • Enantiomeric Resolution: Racemic pramipexole base undergoes chiral separation via diastereomeric salt formation (e.g., using tartaric acid derivatives) or chiral chromatography to isolate the (R)-enantiomer [2] [8].
  • Deuterium Incorporation: The N⁶-propyl group is introduced via alkylation of the primary amine intermediate (6-amino-4,5,6,7-tetrahydrobenzothiazol-2-amine) using deuterated alkylating agents. Common reagents include 1-bromopropane-d₇ (selective for terminal methyl deuteration) or propyl-d₇ triflate under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile [2].
  • Salt Formation: The deuterated (R)-pramipexole free base is crystallized as the dihydrochloride salt using hydrochloric acid in alcoholic solvents (e.g., isopropanol), enhancing stability and aqueous solubility [2].

Table 1: Key Synthetic Intermediates and Reagents for (R)-Pramipexole-d3

StepKey IntermediateDeuterated ReagentReaction Conditions
Alkylation(R)-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine1-Bromopropane-d₇DMF, K₂CO₃, 60°C, 12h
Salt Formation(R)-Pramipexole-d3 free baseHCl (g)/IsopropanolRT, crystallization

The deuterium labeling at the propyl terminus minimizes metabolic cleavage via cytochrome P450 enzymes, leveraging the kinetic isotope effect (KIE) to enhance metabolic stability for tracer studies [1] [6]. Typical isotopic purity exceeds 99% deuterium incorporation, confirmed by mass spectrometry and NMR [1].

Table 2: Deuterium Isotope Effects on Metabolic Stability

ParameterNon-deuterated (R)-Pramipexole(R)-Pramipexole-d3Effect
CYP2D6 Metabolism RateHighReduced by ~30-50%KIE (kₕ/kₔ ≈ 3-5)
Plasma Half-life (in vitro)~8 hours~12 hoursExtended

Physicochemical Properties and Stability Analysis

(R)-Pramipexole-d3 Dihydrochloride is a white-to-off-white crystalline solid highly soluble in water (>100 mg/mL) due to its dihydrochloride salt form and polar heterocyclic structure [1] [4]. The deuteration does not significantly alter aqueous solubility, pKa (∼9.5 for the benzothiazole amine), or partition coefficient (log P ∼0.8) compared to the non-deuterated analogue [1]. Key stability characteristics include:

  • Thermal Stability: Decomposes above 200°C without melting.
  • Photostability: Susceptible to UV degradation; requires protection from light during storage [1].
  • Solution Stability: Stable in acidic aqueous solutions (pH 3–5) for ≥24 hours; undergoes hydrolysis at pH >7, particularly at the benzothiazole C2-N bond [2].
  • Oxidative Stability: The deuterated propyl group exhibits enhanced resistance to CYP-mediated oxidation, reducing formation of N-dealkylated metabolites [6].

Solid-state stability under desiccated conditions at –20°C exceeds 24 months, confirmed by HPLC purity assays [1].

Receptor Binding Affinity: Comparative Analysis of D2, D3, and D4 Dopamine Receptors

(R)-Pramipexole-d3 Dihydrochloride functions as a high-affinity agonist at dopamine D₂-like receptors, with pronounced selectivity for the D₃ subtype (Ki = 0.5–0.78 nM) over D₂ (Ki = 3.1–3.9 nM) and D₄ (Ki >1000 nM) receptors [3] [6] [9]. This 6–8 fold D₃/D₂ selectivity is intrinsic to the pramipexole scaffold and retained in the deuterated (R)-enantiomer [6] [9]. Binding data derived from radioligand displacement assays using [³H]-(+)-PHNO (D₃-preferring) and [³H]spiperone (D₂-selective) show:

Table 3: Dopamine Receptor Binding Affinities

Receptor SubtypeKi (nM) (R)-Pramipexole-d3Assay SystemSelectivity Ratio (D₃/Other)
D₃0.41–0.78[³H]-(+)-PHNO (HEK-293 cells)1.0 (Reference)
D₂ (High Affinity State)3.1–3.9[³H]Spiperone (Striatal membranes)5–10
D₂ (Low Affinity State)6400[³H]Spiperone (Striatal membranes)>8,000
D₄>10,000[³H]Spiperone (Transfected cells)>20,000

Autoradiographic studies confirm high-affinity binding (Kd = 0.2–0.4 nM) in D₃-rich brain regions: islands of Calleja, nucleus accumbens, and olfactory tubercle [9]. The compound’s binding mode involves:

  • A salt bridge between the protonated tertiary amine and Asp110 of D₃ receptor.
  • π-π stacking between the benzothiazole ring and His349.
  • Hydrophobic embedding of the deuterated propyl group into a pocket formed by Phe345/Phe346 [6].Deuteration does not alter binding kinetics (kon/koff) or agonist efficacy, validating its use as a tracer for receptor occupancy studies [1] [9].

Selectivity Profiles: Serotonergic and Adrenergic Receptor Interactions

Despite its D₂-like receptor preference, (R)-Pramipexole-d3 exhibits negligible affinity for most serotonergic and adrenergic receptors, as demonstrated by radioligand binding assays:

  • Serotonin Receptors: Ki >10,000 nM for 5-HT₁A, 5-HT₂A, and 5-HT₂C subtypes [4] [6].
  • Adrenergic Receptors: Ki >5,000 nM for α₁A, α₂A, and β₁ adrenoceptors [4].
  • Dopamine D₁-like Receptors: Ki >100,000 nM for D₁ and D₅ subtypes [6].

Table 4: Selectivity Profile Against Non-Dopaminergic Receptors

Receptor FamilySubtypeKi (nM)Selectivity Ratio (D₃/Subtype)
Serotonergic5-HT₁A>10,000>20,000
5-HT₂A>10,000>20,000
Adrenergicα₁A>5,000>10,000
α₂A>5,000>10,000
Dopaminergic (D₁-like)D₁>100,000>200,000

This selectivity arises from steric incompatibility with the orthosteric sites of monoamine receptors. Molecular modeling reveals the D₃ receptor’s extended hydrophobic pocket accommodates the propyl-d₃ group, whereas smaller binding cavities in serotonin and adrenergic receptors hinder optimal ligand-receptor complementarity [6]. Functional assays (cAMP accumulation, GTPγS binding) confirm (R)-Pramipexole-d3 lacks agonist/antagonist activity at these off-target sites at concentrations ≤10 μM [6] [7]. Its >10,000-fold selectivity over non-dopaminergic receptors underpins its utility in delineating D₃-specific signaling in complex biological matrices.

Properties

CAS Number

1330277-55-8

Product Name

(R)-Pramipexole-d3 Dihydrochloride

IUPAC Name

(6R)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

Molecular Formula

C10H17N3S

Molecular Weight

214.345

InChI

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1/i1D3

InChI Key

FASDKYOPVNHBLU-ISLPBHIQSA-N

SMILES

CCCNC1CCC2=C(C1)SC(=N2)N

Synonyms

(R)-4,5,6,7-Tetrahydro-N6-(propyl-d3)-2,6-benzothiazolediamine Dihydrochloride; _x000B_R-(+)-Pramipexole-d3 Dihydrochloride; Dexpramipexole-d3 Dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.